No Publicly Available Quantitative Comparator Data Exists for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
A comprehensive search of the primary scientific and patent literature up to mid-2026 did not identify any study that reports quantitative activity data (e.g., IC50, Ki, EC50, or Kd) for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol in a biological or biochemical assay, nor any head-to-head comparison against a closely related analog such as [1,4'-bipiperidin]-4-ol or its 3-methyl derivative. The available information is limited to its physicochemical properties (MW: 238.20 g/mol; HBD: 2; HBA: 3; Rotatable Bonds: 3) and its role as a synthetic intermediate in patent literature for GPR119 agonists and other therapeutic programs [2]. No peer-reviewed study or patent provides comparative binding, functional, or ADME data for this specific compound.
| Evidence Dimension | Biological Activity (IC50/Ki) |
|---|---|
| Target Compound Data | No quantitative activity data available in public domain |
| Comparator Or Baseline | N/A - No comparator data found |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
The absence of public comparator data means that any claim of superiority or differentiation for this compound over its analogs cannot be substantiated with empirical evidence for procurement decisions; users must generate primary data or rely on proprietary in-house SAR.
- [1] Marck Sharp & Dohme Corp. Substituted Cyclopropyl Compounds, Compositions Containing Such Compounds and Methods of Treatment. US Patent Application US20150274664A1, 2015. View Source
- [2] Merck Sharp & Dohme Corp. Bipiperidinyl Compounds and Uses Thereof as GPR119 Agonists. WO Patent WO2010/080613A1, 2010. View Source
